![molecular formula C18H20O B1360629 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898755-60-7](/img/structure/B1360629.png)
3-(3,4-Dimethylphenyl)-4'-methylpropiophenone
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Description
3-(3,4-Dimethylphenyl)-4'-methylpropiophenone, also known as DMPMP, is an organic compound commonly used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. DMPMP is a versatile compound that can be used in a variety of applications, such as synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Rhodium-Mediated C–C Bond Activation : Research by Baksi et al. (2007) in the field of organometallic chemistry highlights the role of 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone derivatives in rhodium-mediated C–C bond activation. This study provides insights into the elimination and migration of alkyl groups in such compounds, essential for understanding complex organometallic reactions (Baksi et al., 2007).
Palladium-Catalyzed Arylation : A unique multiple arylation process involving 2-Hydroxy-2-methylpropiophenone, a related compound, is described by Wakui et al. (2004). This process, catalyzed by palladium, involves successive C-C and C-H bond cleavages, demonstrating the compound's potential in organic synthesis (Wakui et al., 2004).
Synthesis of Modified Propiophenones : Kasturi and Damodaran (1969) explored the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene, leading to the synthesis of modified propiophenones. This research is significant for synthesizing various propiophenone derivatives (Kasturi & Damodaran, 1969).
Allosteric Modifiers of Hemoglobin : Randad et al. (1991) investigated compounds structurally related to 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone for their ability to modify the oxygen affinity of human hemoglobin. This research is crucial for potential clinical applications in areas like ischemia and stroke (Randad et al., 1991).
Cathodic Reduction Studies : Barba et al. (1985) conducted a study on the cathodic reduction of α-bromopropiophenone, a compound related to 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone. This research adds to the understanding of electrochemical processes involving propiophenone derivatives (Barba et al., 1985).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATVPCJIXUUWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644825 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-60-7 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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